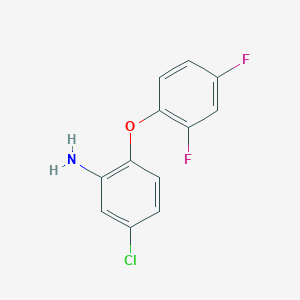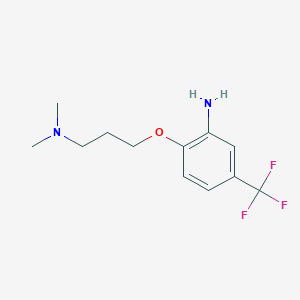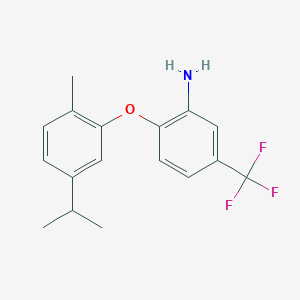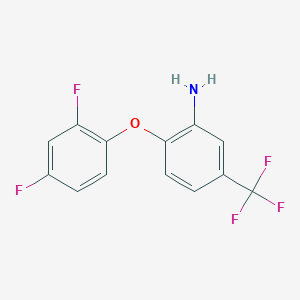
3-Fluoro-4-(3-pyridinyloxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Fluoro-4-(3-pyridinyloxy)aniline” is a chemical compound with the molecular formula C11H9FN2O and a molecular weight of 204.2 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for “3-Fluoro-4-(3-pyridinyloxy)aniline” is 1S/C11H9FN2O/c12-10-6-8(13)3-4-11(10)15-9-2-1-5-14-7-9/h1-7H,13H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“3-Fluoro-4-(3-pyridinyloxy)aniline” has a molecular weight of 204.2 . It is classified as an irritant .Wissenschaftliche Forschungsanwendungen
Cancer Research: c-Met Kinase Inhibition
3-Fluoro-4-(3-pyridinyloxy)aniline has been studied for its potential as a c-Met kinase inhibitor. c-Met is a receptor tyrosine kinase linked to the regulation of metastatic processes in cancer cells. Docking studies have helped analyze the molecular features contributing to high inhibitory activity, which is crucial for developing new cancer therapies .
Quantitative Structure–Activity Relationship (QSAR) Studies
This compound is used in QSAR studies to predict biological activities of c-Met kinase inhibitors. These studies involve computational methods like Comparative Molecular Similarity Analysis (CoMSIA) and Multiple Linear Regression (MLR) with topological vectors, aiding in the design of compounds with desired biological properties .
Proteomics Research
As a biochemical, 3-Fluoro-4-(3-pyridinyloxy)aniline is utilized in proteomics to study protein interactions and functions. Its role in proteomics research is significant due to its molecular structure, which can be pivotal in understanding protein behaviors and developing proteomic methodologies .
Material Science
In material science, this compound’s unique properties are explored for creating new materials with specific characteristics. Its molecular structure could influence the development of novel materials with applications in various industries .
Chemical Synthesis
This aniline derivative is a valuable intermediate in chemical synthesis. It can be used to synthesize more complex molecules, which can have applications ranging from pharmaceuticals to agrochemicals .
Drug Development
The compound’s role in drug development is linked to its activity as a kinase inhibitor. It can be a starting point for the development of new drugs that target specific kinases involved in disease pathways .
Analytical Chemistry
In analytical chemistry, 3-Fluoro-4-(3-pyridinyloxy)aniline can be used as a standard or reagent in various analytical techniques to quantify or identify other substances .
Chromatography
Due to its distinct chemical properties, this compound can be employed in chromatographic methods to help in the separation of substances, particularly in the analysis of complex biological samples .
Safety and Hazards
“3-Fluoro-4-(3-pyridinyloxy)aniline” is classified as an irritant . It’s important to handle it with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .
Relevant Papers There are some papers related to “3-Fluoro-4-(3-pyridinyloxy)aniline”, but they are not directly about this compound . More research is needed in this area.
Eigenschaften
IUPAC Name |
3-fluoro-4-pyridin-3-yloxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-10-6-8(13)3-4-11(10)15-9-2-1-5-14-7-9/h1-7H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWSCQVAQJVIJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(C=C(C=C2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(3-pyridinyloxy)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine](/img/structure/B1328304.png)











![Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate](/img/structure/B1328373.png)